2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine
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Overview
Description
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is a heterocyclic aromatic compound with the molecular formula C₁₀H₅ClFIN₂O. This compound is notable for its unique structure, which includes a pyrimidine ring substituted with chloro, fluoro, and iodophenoxy groups. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine typically involves the reaction of 2-iodophenol with 2,4-dichloro-5-fluoropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the pyrimidine ring can be displaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the iodophenoxy group.
Coupling Reactions: The iodophenoxy group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products Formed
Substitution Reactions: Products with various nucleophiles replacing the chloro or fluoro groups.
Coupling Reactions: Biaryl or alkyne-substituted products depending on the coupling partners.
Scientific Research Applications
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chloro, fluoro, and iodophenoxy groups can interact with various molecular targets, influencing their activity and function. The exact pathways involved would depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-iodopyrimidine
- 4-(2-Iodophenoxy)pyrimidine
Uniqueness
2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is unique due to the combination of chloro, fluoro, and iodophenoxy substituents on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H5ClFIN2O |
---|---|
Molecular Weight |
350.51 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5ClFIN2O/c11-10-14-5-6(12)9(15-10)16-8-4-2-1-3-7(8)13/h1-5H |
InChI Key |
AKMSVQBGDCQITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)I |
Origin of Product |
United States |
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